molecular formula C4H5N3O2 B14596404 2-Oxo-2,3-dihydro-1H-imidazole-1-carboxamide CAS No. 61224-24-6

2-Oxo-2,3-dihydro-1H-imidazole-1-carboxamide

Cat. No.: B14596404
CAS No.: 61224-24-6
M. Wt: 127.10 g/mol
InChI Key: ZZWXKZOJQNEQFT-UHFFFAOYSA-N
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Description

1H-Imidazole-1-carboxamide, 2,3-dihydro-2-oxo- is a heterocyclic organic compound that features an imidazole ring fused with a carboxamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-carboxamide, 2,3-dihydro-2-oxo- can be synthesized through several methods. Common synthetic routes include:

Industrial Production Methods: Industrial production of 1H-Imidazole-1-carboxamide, 2,3-dihydro-2-oxo- typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

1H-Imidazole-1-carboxamide, 2,3-dihydro-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, acyl halides.

    Condensation reagents: Aldehydes, ketones, carboxylic acids.

Major Products Formed:

    Oxidation products: Imidazole derivatives with various functional groups.

    Reduction products: Amine derivatives.

    Substitution products: Imidazole derivatives with substituted functional groups.

    Condensation products: Larger heterocyclic compounds.

Scientific Research Applications

1H-Imidazole-1-carboxamide, 2,3-dihydro-2-oxo- has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

1H-Imidazole-1-carboxamide, 2,3-dihydro-2-oxo- can be compared with other similar compounds, such as:

    Imidazole: A simpler compound with a similar ring structure but lacking the carboxamide group.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.

    Thiazole: Contains a sulfur atom in the ring, leading to different reactivity and biological activities.

    Oxazole: Contains an oxygen atom in the ring, influencing its chemical behavior and applications.

Uniqueness: 1H-Imidazole-1-carboxamide, 2,3-dihydro-2-oxo- is unique due to its specific combination of an imidazole ring and a carboxamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

61224-24-6

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

2-oxo-1H-imidazole-3-carboxamide

InChI

InChI=1S/C4H5N3O2/c5-3(8)7-2-1-6-4(7)9/h1-2H,(H2,5,8)(H,6,9)

InChI Key

ZZWXKZOJQNEQFT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N1)C(=O)N

Origin of Product

United States

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